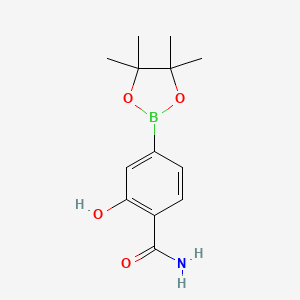

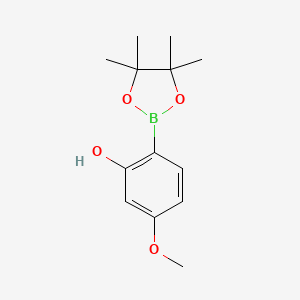

2-Hydroxy-4-methoxy phenyl boronic acid pinacol ester, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

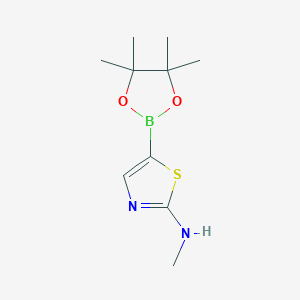

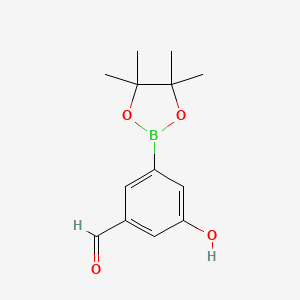

2-Hydroxy-4-methoxy phenyl boronic acid pinacol ester, also known as vanillin boronic acid, is a boronic acid derivative commonly used in organic synthesis. It has a molecular weight of 250.1 .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The InChI code for this compound is1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8,15H,1-5H3 . Chemical Reactions Analysis

Pinacol boronic esters are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are also used in asymmetric transfer hydrogenation (ATH), using Noyori–Ikariya catalysts, with formic acid/triethylamine, to alcohols in high ee when the Bpin is in the para - or meta -position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.1 . More detailed physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be found on ChemicalBook .Aplicaciones Científicas De Investigación

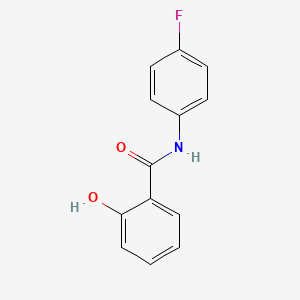

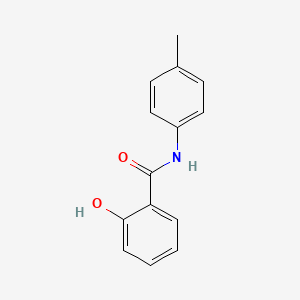

Drug Design and Delivery

2-Hydroxy-4-methoxy phenyl boronic acid pinacol ester: is utilized in the design of new drugs and drug delivery devices. Its boron-carrier properties are particularly suitable for neutron capture therapy , a targeted form of cancer treatment . However, its stability in water is a concern, as it is only marginally stable and susceptible to hydrolysis at physiological pH .

Organic Synthesis

This compound serves as a reactant in various organic synthesis processes. It’s involved in the preparation of complex molecules that have potential applications in medicinal chemistry, such as indolo[3,4-cd]benzazepines .

Material Science

The ester is used in the development of mechanoluminescent materials through reactions like Wittig and Suzuki couplings. These materials have applications in stress sensing and damage detection .

Catalysis

The compound is also significant in catalysis, particularly in protodeboronation reactions. These reactions are crucial for modifying molecular structures and creating new chemical entities .

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy-4-methoxy phenyl boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic ester group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key step in many synthetic pathways . The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide variety of organic compounds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis can influence its bioavailability . The rate of hydrolysis is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions used in the reaction .

Action Environment

The action of 2-Hydroxy-4-methoxy phenyl boronic acid pinacol ester is influenced by several environmental factors. The pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura coupling reaction .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDKJJUBQVDVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.